Unveiling the Spectroscopic Profile of 6-Isomer R6G Phosphoramidite: A Technical Guide
Unveiling the Spectroscopic Profile of 6-Isomer R6G Phosphoramidite: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectral properties of 6-isomer Rhodamine 6G (R6G) phosphoramidite (B1245037), a key fluorescent labeling reagent for researchers, scientists, and professionals in drug development. This document outlines the core spectral characteristics, detailed experimental methodologies for their determination, and illustrates its primary application in oligonucleotide synthesis.
Core Spectral Properties
6-isomer R6G phosphoramidite is a derivative of the highly fluorescent xanthene dye, Rhodamine 6G. It is designed for covalent attachment to oligonucleotides, enabling sensitive detection in a variety of molecular biology applications. The pure 6-isomer configuration ensures consistency in spectral performance.
The key spectral properties of 6-isomer R6G phosphoramidite are summarized in the table below. These values are critical for designing fluorescence-based assays, including quantitative PCR (qPCR), Förster Resonance Energy Transfer (FRET) studies, and DNA sequencing.[1][2]
| Spectral Property | Value | Units |
| Excitation Maximum (λmax) | 518 - 525 | nm |
| Emission Maximum (λem) | 542 - 548 | nm |
| Molar Extinction Coefficient (ε) | 116,000 | L·mol-1·cm-1 |
| Fluorescence Quantum Yield (Φ) | 0.95 | - |
| Correction Factor (CF260) | 0.18 | - |
| Correction Factor (CF280) | 0.17 | - |
Note: Excitation and emission maxima can exhibit slight variations depending on the solvent and local molecular environment.[3]
Experimental Protocols
Accurate determination of the spectral properties of 6-isomer R6G phosphoramidite is essential for its effective use. The following protocols describe standard methodologies for measuring absorbance and fluorescence spectra.
Protocol 1: Determination of Molar Extinction Coefficient
Objective: To determine the molar absorptivity of 6-isomer R6G phosphoramidite at its absorption maximum.
Materials:
-
6-isomer R6G phosphoramidite
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Acetonitrile (B52724) (spectroscopic grade)
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UV-Vis spectrophotometer
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Calibrated quartz cuvettes (1 cm path length)
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Analytical balance
Methodology:
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Stock Solution Preparation: Accurately weigh a small amount of 6-isomer R6G phosphoramidite and dissolve it in a known volume of acetonitrile to prepare a concentrated stock solution. Due to the reactivity of the phosphoramidite group, this should be done under anhydrous conditions.
-
Serial Dilutions: Perform a series of dilutions of the stock solution with acetonitrile to create a range of concentrations that will yield absorbance values between 0.1 and 1.0 at the λmax.
-
Spectrophotometric Measurement:
-
Use acetonitrile as a blank to zero the spectrophotometer.
-
Measure the absorbance of each dilution at the absorption maximum (~518 nm).
-
-
Data Analysis:
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Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear regression.
-
Protocol 2: Determination of Fluorescence Quantum Yield
Objective: To determine the relative fluorescence quantum yield of 6-isomer R6G phosphoramidite using a known standard.
Materials:
-
6-isomer R6G phosphoramidite solution (prepared as in Protocol 1)
-
Rhodamine 6G in ethanol (B145695) (as a reference standard, Φ = 0.95)[4][5][6]
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Sample Preparation: Prepare a dilute solution of 6-isomer R6G phosphoramidite in acetonitrile with an absorbance of < 0.05 at the excitation wavelength to minimize inner filter effects.[4][6] Prepare a solution of the Rhodamine 6G standard in ethanol with a similar absorbance at the same excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength to the absorption maximum of the sample (~518 nm).
-
Record the fluorescence emission spectrum for both the sample and the reference standard over a range that covers their entire emission profiles (e.g., 520-700 nm).
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Application in Oligonucleotide Synthesis and FRET
6-isomer R6G phosphoramidite is primarily used in automated solid-phase oligonucleotide synthesis to incorporate a fluorescent label at a specific position, most commonly the 5'-terminus. This labeled oligonucleotide can then be used in various applications, such as qPCR probes. In TaqMan probes, for instance, R6G can act as a reporter dye, where its fluorescence is quenched by a nearby quencher molecule. During PCR, the exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence.
R6G is also a suitable FRET acceptor in combination with appropriate donor dyes for DNA sequencing and short tandem repeat (STR) analysis.[1]
The relationship between the fundamental spectral properties of a fluorophore like 6-R6G is crucial for understanding its performance. The process begins with the absorption of a photon, which excites the molecule to a higher energy state. The molecule then relaxes to its ground state, in part by emitting a photon (fluorescence). The efficiency of this emission is quantified by the quantum yield.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. R6G phosphoramidite, 6-isomer (A270259) | Antibodies.com [antibodies.com]
- 3. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omlc.org [omlc.org]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
